NAT1 Inhibition vs. Aromatic Amines
1-Aminonaphthalene-2-acetic acid inhibits human arylamine N-acetyltransferase 1 (NAT1) with an IC50 of 1.90 × 10³ nM (1.90 µM) as determined by Ellman's method monitoring free thiol coenzyme A production [1]. This represents a measurable, concentration-dependent interaction with a human Phase II detoxification enzyme that is not shared by the plant auxin analogs 1-NAA or 2-NAA, which lack the aromatic amine functionality required for NAT1 substrate recognition.
| Evidence Dimension | Inhibitory potency against human NAT1 |
|---|---|
| Target Compound Data | IC50 = 1.90 × 10³ nM (1.90 µM) |
| Comparator Or Baseline | 1-Naphthaleneacetic acid (NAA) and 2-Naphthaleneacetic acid (2-NAA): No measurable NAT1 inhibition (inactive; no amino group present for enzyme recognition) |
| Quantified Difference | Target compound active (IC50 ~1.9 µM); comparators inactive |
| Conditions | Recombinant human NAT1; arylamine + AcCoA substrate; Ellman's method; preincubation conditions per ChEMBL protocol |
Why This Matters
NAT1 is a key enzyme in arylamine drug metabolism and carcinogen bioactivation; selective inhibition at low micromolar concentrations makes this compound a relevant tool for probing NAT1-dependent pathways, a property absent in all non-amino naphthalene acetic acid analogs.
- [1] BindingDB. BDBM50014931 (CHEMBL3262062): Inhibition of human NAT1. IC50 = 1.90E+3 nM. View Source
